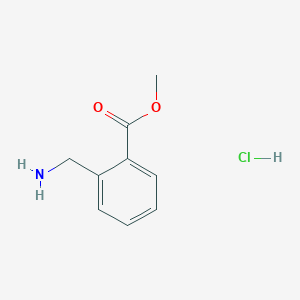
2,5-Bis(trifluoromethyl)benzyl bromide
説明
2,5-Bis(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided abstracts. However, related compounds with trifluoromethyl groups and bromine substituents are discussed, such as 1-bromo-3,5-bis(trifluoromethyl)benzene10. These compounds are of interest in organometallic synthesis due to their reactivity and the unique properties imparted by the trifluoromethyl groups.
Synthesis Analysis
The synthesis of related compounds involves the use of halogenated reagents and acidic media. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic conditions10. This suggests that similar conditions could be used for the synthesis of this compound, with appropriate adjustments to the starting materials and reagents to target the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of compounds with bromine and trifluoromethyl substituents can be complex due to the presence of bulky groups that may cause steric hindrance. For example, the di-Grignard reagent with benzylic chloride functions showed unreactive aromatic bromide functionality, likely due to steric hindrance . This indicates that the molecular structure of this compound could also exhibit steric effects that influence its reactivity.
Chemical Reactions Analysis
Compounds with bromine and trifluoromethyl groups are versatile in organometallic synthesis. They can undergo reactions to form various organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper species10. These intermediates can then be used in further synthetic applications, including coupling reactions and the formation of heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and trifluoromethyl-substituted compounds are influenced by the electron-withdrawing nature of the trifluoromethyl groups and the reactivity of the bromine atom. For instance, the presence of trifluoromethyl groups can increase the thermal stability of a compound, as seen in the thermally stable CF3CSNSCCF3·, 4,5-bis(trifluoromethyl)-1,3,2-dithiazolyl . The bromine atom, on the other hand, is reactive and can participate in various chemical reactions, making these compounds valuable in synthesis10.
科学的研究の応用
Synthesis and Safety in Organic Chemistry
An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene was developed, focusing on the safe preparation of potentially explosive Grignard reagents derived from similar bromides. This approach allows for the creation of advanced intermediates while maintaining safety standards in organic chemistry labs (Leazer et al., 2003).
Catalyst in Phase-Transfer Reactions
3,5-Bis(perfluorooctyl)benzyl bromide was used to synthesize a fluorous phase-transfer catalyst, showing effectiveness in various solid-liquid phase-transfer catalysis (SL-PTC) reactions. Its unique structure allows for easy recovery and reuse without loss of activity, making it an efficient choice for SL-PTC applications (Pozzi et al., 2009).
Application in Ionic Liquids
New ionic liquids were developed using nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides and carbonyl functionalities. This study demonstrated the versatility of ionic liquids as reaction media, particularly for transformations involving 2,5-bis(trifluoromethyl)benzyl bromide and its derivatives (Kim & Shreeve, 2004).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to this compound, was identified as a versatile material for organometallic synthesis. It serves as a starting point for creating various intermediates like phenylmagnesium, -lithium, and -copper, which are crucial in numerous synthetic pathways (Porwisiak & Schlosser, 1996).
Polymer Synthesis
This compound derivatives were used in the Wittig reactions to create soluble poly(arylenevinylene)s with various heterocycles. This application is significant in the field of polymer chemistry, where the creation of novel materials with unique properties is a key objective (Saito et al., 1995).
Liquid Crystal Technology
In a study on inducing smectic layering in nematic liquid crystals, lateral n-alkanoyl substituents were introduced at the benzylic position of a related compound, demonstrating its potential in the field of liquid crystal technology. This research contributes to our understanding of how molecular modifications can influence the behavior of liquid crystals (Small et al., 1999).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
作用機序
Mode of Action
They can donate their benzyl group to nucleophiles, a process that can lead to various chemical transformations .
Action Environment
The action, efficacy, and stability of 2,5-Bis(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH, temperature, and presence of other chemical species in the environment .
特性
IUPAC Name |
2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSQGVCRNVEWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378279 | |
| Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302911-98-4 | |
| Record name | 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302911-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302911-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



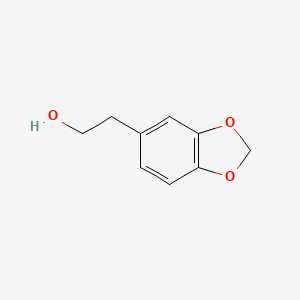
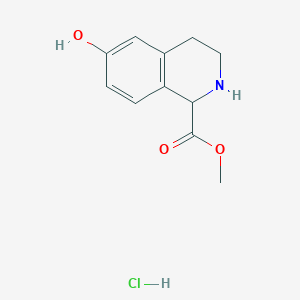


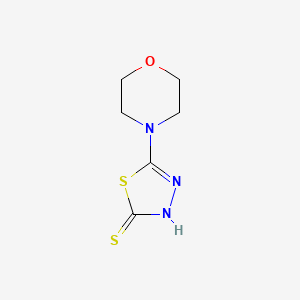
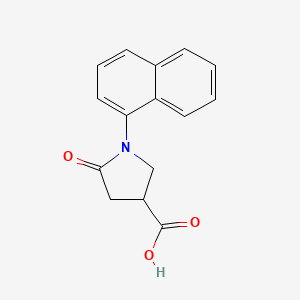
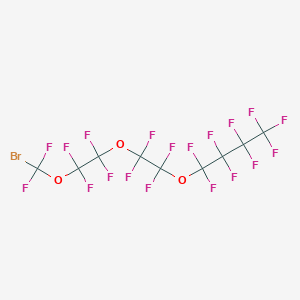


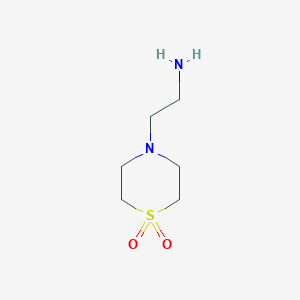
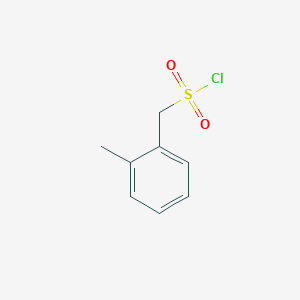
![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
